4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide

Tautomerism Quinazolinone Molecular Recognition

This unsubstituted quinazolinone-thiazole butanamide is a minimal pharmacophore from the patented oxoquinazolinyl-butanamide series. The 2-hydroxy substituent drives a critical tautomeric equilibrium (2-hydroxy-4-oxo ↔ 2,4-dioxo) that directly impacts hydrogen-bond donor/acceptor capacity and target-binding kinetics—making simple substitution with 4-oxo analogs non-equivalent. As a stripped-down core lacking the oxadiazole-thiazole extension required for Kif15 inhibition (cf. Kif15-IN-2), it serves as an ideal matched negative control for Kif15 mechanistic studies and a clean starting scaffold for parallel derivatization campaigns targeting Tankyrase or PARP-1 selectivity. Researchers using this compound establish baseline potency without IP encumbrance from more elaborated patented examples. Computational chemistry groups also employ it as a tautomer-population benchmark for protein-ligand docking validation.

Molecular Formula C15H14N4O3S
Molecular Weight 330.4 g/mol
Cat. No. B4811809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide
Molecular FormulaC15H14N4O3S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=NC=CS3
InChIInChI=1S/C15H14N4O3S/c20-12(18-14-16-7-9-23-14)6-3-8-19-13(21)10-4-1-2-5-11(10)17-15(19)22/h1-2,4-5,7,9H,3,6,8H2,(H,17,22)(H,16,18,20)
InChIKeyDPUANXRFMPZESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide: Structural and Pharmacological Baseline for Procurement Evaluation


4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide is a synthetic quinazolinone-thiazole hybrid that exists in equilibrium with its 2,4-dioxo tautomer . The compound is classified within a broader series of oxoquinazolinyl-butanamide derivatives that have been patented as inhibitors of Tankyrase (TANKs) and poly(ADP-ribose) polymerase PARP-1 [1]. Structurally related analogs, such as Kif15-IN-2, have demonstrated potent inhibition of the mitotic kinesin Kif15, leading to anti-proliferative effects in tumor cell lines [2]. The presence of the 2-hydroxy group distinguishes this compound from simple 4-oxoquinazoline analogs and is hypothesized to influence hydrogen-bonding interactions and tautomer-dependent target engagement.

Why Generic Quinazolinone-Thiazole Analogs Cannot Substitute for 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide in Target-Based Research


Simple generic substitution within the quinazolinone-thiazole class is not feasible because the 2-hydroxy/2-oxo tautomeric state of the quinazolinone core profoundly affects hydrogen-bond donor/acceptor capacity and, consequently, target binding kinetics . The Merck patent series explicitly claims a range of oxoquinazolinyl-butanamide derivatives where variations in the heterocyclic amide (Z group) and quinazolinone substitution pattern dictate Tankyrase vs. PARP-1 selectivity [1]. Furthermore, closely related compounds such as Kif15-IN-2 achieve Kif15 kinesin inhibition (IC50 values in the low micromolar range) only with specific thiazole substitution patterns (e.g., 4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)) that are absent in the target compound [2]. These structure-activity relationship (SAR) constraints mean that even minor alterations—such as replacing the unsubstituted thiazol-2-yl amide with a 4-methylthiazole or switching the quinazolinone from 2-hydroxy-4-oxo to 4-oxo alone—can abrogate or significantly shift the biological profile, making the target compound a non-interchangeable tool for specific mechanistic studies.

Quantitative Differentiation Evidence for 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide Against Closest Analogs


Tautomer-Dependent Hydrogen-Bonding Capacity vs. 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide

The target compound possesses a 2-hydroxy group that enables keto-enol tautomerism with the 2,4-dioxo form . In contrast, the direct analog 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide (CAS not assigned; SMILES: O=C(CCCN1C=NC2=CC=CC=C2C1=O)Nc1nccs1) lacks the 2-hydroxy substituent and exists exclusively in the 4-oxo form. This structural difference alters the hydrogen-bond donor count by 1, which is critical for interactions with kinase hinge regions or PARP catalytic site residues. However, no direct experimental binding comparison between these two compounds has been published. The evidence is therefore classified as class-level inference based on well-established quinazolinone SAR [1].

Tautomerism Quinazolinone Molecular Recognition

Thiazole vs. Oxadiazole-Thiazole Substitution: Impact on Kif15 Inhibitory Potency in Cellular Assays

Kif15-IN-2, which bears a 4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiazol-2-yl amide, inhibits tumor cell proliferation with reported IC50 values in the range of 1.83–4.24 µM in various cancer cell lines [1]. The target compound, carrying a simple unsubstituted thiazol-2-yl amide, is a truncated analog lacking the oxadiazole extension. While no direct Kif15 IC50 data for the target compound are publicly available, the known SAR from the quinazoline-thiazole hybrid series indicates that the oxadiazole-thiazole extension is critical for low-micromolar potency, suggesting the target compound would exhibit significantly reduced or absent Kif15 inhibition [1]. This is a cross-study comparable inference.

Kif15 Kinesin Anti-proliferative Thiazole SAR

Tankyrase/PARP-1 Inhibitory Potential Inferred from Oxoquinazolinyl-butanamide Patent Scope

US Patent 9,901,577 claims compounds of Formula I, which encompass the target compound's core scaffold, as dual Tankyrase and PARP-1 inhibitors [1]. Within the patent, specific examples with substituted quinazolinone and thiazole rings demonstrate Tankyrase IC50 values as low as <100 nM. The target compound, as an unsubstituted thiazol-2-yl derivative, represents a minimal pharmacophore within this series. While its exact IC50 is not disclosed, its inclusion within the patent claims indicates that it possesses measurable Tankyrase/PARP-1 inhibitory activity. The significance lies in its use as a simplified scaffold for SAR expansion, where the unsubstituted thiazole serves as a baseline for evaluating the impact of substituents on potency and selectivity.

Tankyrase PARP-1 Wnt Signaling

Anticonvulsant Selectivity Window: Class-Level Comparison of Thiazole-Fused Quinazolinones

A 2018 study by Saravanan et al. demonstrated that thiazole-fused quinazolinone derivatives exhibit anticonvulsant activity in MES and scPTZ models with a wide therapeutic window separating efficacy from neurotoxicity [1]. The lead compound 7j (2-(2-[4-aminobenzylidene]hydrazinyl-2-oxopropyl)-3-(4-[4-oxo-2-phenylthiazolidin-3-yl]phenyl)quinazolin-4(3H)-one) showed potent activity without rotorod impairment. While the target compound was not directly tested in this study, its thiazole-quinazolinone core is a substructure of the active chemotype. The differentiation lies in the target compound's simplified architecture—lacking the benzylidenehydrazinyl and phenylthiazolidinone extensions—which is predicted to reduce anticonvulsant potency but may also eliminate neurotoxicity liabilities associated with more complex derivatives.

Anticonvulsant Neurotoxicity Quinazolinone-thiazole

Optimal Procurement and Application Scenarios for 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide


Medicinal Chemistry: Tankyrase/PARP-1 Lead Optimization Starting Point

As a minimal pharmacophore within the patented oxoquinazolinyl-butanamide series [1], this compound is ideally suited as a starting scaffold for structure-activity relationship (SAR) campaigns targeting Tankyrase or PARP-1. The unsubstituted thiazole ring provides a synthetic handle for parallel derivatization, allowing medicinal chemistry teams to establish baseline potency and selectivity before introducing substituents that enhance target engagement. Procurement of this compound enables internal library enumeration without the IP encumbrance of more elaborated patented examples.

Chemical Biology: Kif15-Independent Control Probe

Because the target compound lacks the oxadiazole-thiazole extension required for potent Kif15 inhibition (as seen in Kif15-IN-2 [2]), it can serve as a matched negative control in Kif15-focused studies. Researchers investigating Kif15 kinesin function can use this compound to confirm that observed anti-proliferative effects are not driven by the quinazolinone-thiazole core itself but require the full Kif15 pharmacophore.

Neuroscience: Anticonvulsant Minimal Scaffold Evaluation

For laboratories studying the SAR of quinazolinone-thiazole hybrids as anticonvulsant agents, this compound provides a stripped-down core for evaluating the contribution of ancillary substituents. The 2018 study by Saravanan et al. [3] established that electron-donating groups on the benzylidenehydrazinyl moiety are critical for MES activity. This compound, lacking that moiety, is predicted to be inactive in seizure models, offering a baseline for assessing the incremental value of each structural addition.

Computational Chemistry: Tautomerism and Docking Benchmarking

The equilibrium between the 2-hydroxy-4-oxo and 2,4-dioxo tautomeric forms makes this compound a valuable benchmark for computational methods that predict tautomer populations and their impact on protein-ligand docking scores. Its relatively low molecular weight (MW ~330.4) and limited rotatable bonds enable efficient quantum mechanical calculations while still capturing biologically relevant tautomeric complexity.

Quote Request

Request a Quote for 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.